An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid: Structure, Properties, and Applications
An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dimethoxybenzoic acid, a significant aromatic carboxylic acid derivative. It details its chemical structure, physicochemical properties, and key spectral characteristics. The guide further explores its synthesis, purification, and analytical methodologies. Additionally, it delves into the biological activities of 2,5-Dimethoxybenzoic acid, with a focus on its antifungal properties and potential mechanisms of action. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Chemical Structure and Identification
2,5-Dimethoxybenzoic acid is an organic compound characterized by a benzoic acid core substituted with two methoxy groups at the 2 and 5 positions of the benzene ring.
Table 1: Chemical Identification of 2,5-Dimethoxybenzoic Acid
| Identifier | Value |
| IUPAC Name | 2,5-dimethoxybenzoic acid[1] |
| CAS Number | 2785-98-0[1] |
| Molecular Formula | C₉H₁₀O₄[1] |
| SMILES | COC1=CC(=C(C=C1)OC)C(=O)O[1] |
| InChIKey | NYJBTJMNTNCTCP-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 2,5-Dimethoxybenzoic acid are summarized in the table below. It typically appears as a white to off-white crystalline solid.
Table 2: Physicochemical Properties of 2,5-Dimethoxybenzoic Acid
| Property | Value |
| Molecular Weight | 182.17 g/mol [1] |
| Melting Point | 76-78 °C[2] |
| Boiling Point | 329.52 °C (estimated) |
| Solubility | Soluble in ethanol and acetone; limited solubility in water.[3] |
| pKa | Data not readily available |
Synthesis and Purification
While several synthetic routes to 2,5-Dimethoxybenzoic acid exist, a common laboratory-scale preparation involves the carboxylation of a Grignard reagent derived from 1,4-dimethoxybenzene.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines a general procedure for the synthesis of 2,5-Dimethoxybenzoic acid from 1-bromo-2,5-dimethoxybenzene.
Materials:
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1-bromo-2,5-dimethoxybenzene
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Magnesium turnings
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Anhydrous diethyl ether
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Dry ice (solid carbon dioxide)
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Hydrochloric acid (HCl), 6M
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Anhydrous sodium sulfate
Procedure:
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1-bromo-2,5-dimethoxybenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. The reaction mixture is then refluxed until the magnesium is consumed.
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Carboxylation: The Grignard reagent is cooled in an ice bath and slowly poured over a beaker containing an excess of crushed dry ice with vigorous stirring. The dry ice should be handled with appropriate safety precautions.
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Work-up: After the excess dry ice has sublimed, the reaction mixture is treated with 6M hydrochloric acid until the aqueous layer is acidic. The mixture is then transferred to a separatory funnel.
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Extraction and Drying: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by recrystallization.
Experimental Protocol: Purification by Recrystallization
Materials:
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Crude 2,5-Dimethoxybenzoic acid
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Water or an ethanol/water mixture
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Erlenmeyer flask
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Hot plate
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Büchner funnel and filter paper
Procedure:
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Dissolution: The crude 2,5-Dimethoxybenzoic acid is placed in an Erlenmeyer flask, and a minimal amount of hot solvent (water or an ethanol/water mixture) is added to dissolve the solid completely. The solution should be heated to near its boiling point.
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Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
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Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
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Washing and Drying: The collected crystals are washed with a small amount of ice-cold solvent to remove any remaining impurities and then dried in a desiccator or a vacuum oven.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of 2,5-Dimethoxybenzoic acid is expected to show distinct signals for the aromatic protons and the methoxy protons. The chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for the nine carbon atoms in the molecule, with the carboxyl carbon appearing at a characteristic downfield shift.
Experimental Protocol: NMR Sample Preparation
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Weigh approximately 5-10 mg of purified 2,5-Dimethoxybenzoic acid.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved; if necessary, gently warm the tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
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Acquire the spectrum on a suitable NMR spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-Dimethoxybenzoic acid will exhibit characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch, a strong C=O stretch, and C-O stretches. The aromatic C-H and C=C stretching vibrations will also be present.
Experimental Protocol: KBr Pellet Preparation for IR Spectroscopy
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Thoroughly grind 1-2 mg of dry, purified 2,5-Dimethoxybenzoic acid with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
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Transfer the finely ground powder to a pellet press die.
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Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
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Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2,5-Dimethoxybenzoic acid. The molecular ion peak (M⁺) is expected at m/z 182.17.
Experimental Protocol: Mass Spectrometry Analysis
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Prepare a dilute solution of 2,5-Dimethoxybenzoic acid in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
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Acquire the mass spectrum over a suitable m/z range.
Table 3: Key Spectroscopic Data for 2,5-Dimethoxybenzoic Acid
| Technique | Key Features |
| ¹H NMR | Signals for aromatic protons, methoxy protons, and carboxylic acid proton. |
| ¹³C NMR | Signals for aromatic carbons, methoxy carbons, and carboxyl carbon. |
| IR (KBr Pellet) | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), aromatic C-H and C=C stretches. |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z 182.[1] |
Biological Activity and Signaling Pathways
2,5-Dimethoxybenzoic acid has demonstrated notable biological activity, particularly as an antifungal agent. Research has shown its effectiveness against various fungal pathogens.[4]
Antifungal Activity
Studies have indicated that 2,5-Dimethoxybenzoic acid can inhibit the growth of several fungal species. Its mechanism of action is an area of active research, with evidence suggesting potential interference with key cellular processes in fungi.
Potential Signaling Pathway Involvement: Inhibition of Fungal Ergosterol Biosynthesis
While a definitive signaling pathway directly modulated by 2,5-Dimethoxybenzoic acid has not been fully elucidated, its antifungal properties suggest a potential interaction with pathways crucial for fungal survival, such as the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death. Many established antifungal drugs target this pathway. It is hypothesized that 2,5-Dimethoxybenzoic acid may act as an inhibitor of one of the enzymes in this pathway.
Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway by 2,5-Dimethoxybenzoic Acid.
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 2,5-Dimethoxybenzoic acid.
Caption: General experimental workflow for the synthesis and characterization of 2,5-Dimethoxybenzoic Acid.
Conclusion
2,5-Dimethoxybenzoic acid is a versatile compound with established chemical properties and promising biological activities. This guide has provided a detailed overview of its structure, synthesis, purification, and analytical characterization, serving as a foundational resource for further research and development. The exploration of its antifungal mechanism, potentially through the inhibition of the ergosterol biosynthesis pathway, presents an exciting avenue for the development of new therapeutic agents. Further investigation into its specific molecular targets and signaling pathway interactions is warranted to fully realize its potential in medicinal chemistry and drug discovery.
